METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE
Description
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is a pyrrolidine derivative featuring a piperidin-4-yl substituent at the 1-position and a methyl ester at the 3-carboxyl position. The piperidin-4-yl group introduces a six-membered saturated ring with a tertiary amine, influencing solubility, electronic properties, and molecular interactions.
Properties
IUPAC Name |
methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQLOWGDVLFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE typically involves the reaction of 1-piperidin-4-ylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products can vary but often include substituted esters or amides.
Scientific Research Applications
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ primarily in the substituent at the 1-position of the pyrrolidine ring. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Key Observations :
- Piperidin-4-yl vs. Aromatic Substituents : The piperidin-4-yl group introduces a basic nitrogen, enhancing solubility in polar solvents compared to hydrophobic aromatic substituents (e.g., benzyl or phenylethyl). This may improve bioavailability in aqueous environments .
- Carbonyl Position: The 5-oxo configuration (vs.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Analysis :
- Lipophilicity : The piperidin-4-yl substituent reduces XLogP compared to aromatic analogs, suggesting improved water solubility.
Biological Activity
Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrolidine ring with a piperidine substituent and a carboxylate group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. typhi | 0.5 | Strong |
| Compound B | B. subtilis | 0.8 | Moderate |
| Methyl 5-Oxo | E. coli | 1.0 | Moderate |
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. In studies, compounds with similar structures have demonstrated strong inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 2.14 |
| Compound D | Urease | 0.63 |
| Methyl 5-Oxo | AChE | TBD |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.
- Enzyme Interaction : The structural features allow it to bind effectively to enzyme active sites, inhibiting their function.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant antimicrobial and enzyme inhibitory activities, supporting their potential therapeutic applications .
Another research effort focused on the synthesis of similar pyrrolidine derivatives, demonstrating their efficacy against multiple bacterial strains and highlighting their role in drug discovery for infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
